2-(2-Ethoxy-phenyl)-3-thiophen-2-ylmethyl-thiazolidin-4-one
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Overview
Description
2-(2-Ethoxy-phenyl)-3-thiophen-2-ylmethyl-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring fused with a thiophene and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxy-phenyl)-3-thiophen-2-ylmethyl-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-ethoxybenzaldehyde with thiophene-2-carboxylic acid and thiosemicarbazide under acidic conditions to form the thiazolidinone ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxy-phenyl)-3-thiophen-2-ylmethyl-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Ethoxy-phenyl)-3-thiophen-2-ylmethyl-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxy-phenyl)-3-thiophen-2-ylmethyl-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxy-phenyl)-3-thiophen-2-ylmethyl-thiazolidin-4-one
- 2-(2-Hydroxy-phenyl)-3-thiophen-2-ylmethyl-thiazolidin-4-one
- 2-(2-Chloro-phenyl)-3-thiophen-2-ylmethyl-thiazolidin-4-one
Uniqueness
2-(2-Ethoxy-phenyl)-3-thiophen-2-ylmethyl-thiazolidin-4-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C16H17NO2S2 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-(2-ethoxyphenyl)-3-(thiophen-2-ylmethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H17NO2S2/c1-2-19-14-8-4-3-7-13(14)16-17(15(18)11-21-16)10-12-6-5-9-20-12/h3-9,16H,2,10-11H2,1H3 |
InChI Key |
IYBDXJCLSLJDLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2N(C(=O)CS2)CC3=CC=CS3 |
Origin of Product |
United States |
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